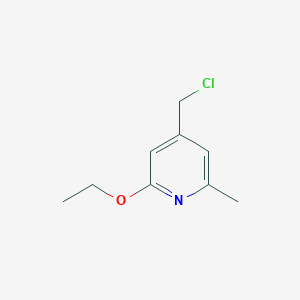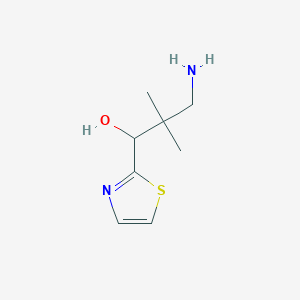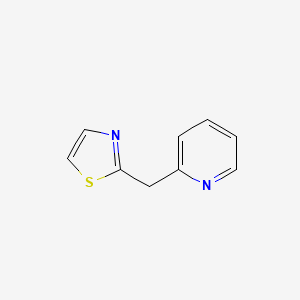
4-(Chloromethyl)-2-ethoxy-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-ethoxy-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethoxy-6-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-6-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-ethoxy-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
4-(Chloromethyl)-2-ethoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-ethoxy-6-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The ethoxy and methyl groups may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4-ethoxy-6-methylpyridine: Similar structure but with different substitution pattern.
4-Chloromethyl-2-methoxy-6-methylpyridine: Similar structure with a methoxy group instead of an ethoxy group.
4-Chloromethyl-2-ethoxy-5-methylpyridine: Similar structure with the methyl group at the 5-position.
Uniqueness
4-(Chloromethyl)-2-ethoxy-6-methylpyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group at the 2-position and the chloromethyl group at the 4-position provides distinct chemical properties compared to its analogs.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-ethoxy-6-methylpyridine |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-5-8(6-10)4-7(2)11-9/h4-5H,3,6H2,1-2H3 |
InChI 键 |
WFNHHLGVJRDZKW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=CC(=C1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)





